1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione
CAS No.: 73356-94-2
Cat. No.: VC3800108
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73356-94-2 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 1-azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione |
| Standard InChI | InChI=1S/C12H11NO2/c14-10-4-5-11(15)13-7-6-8-2-1-3-9(10)12(8)13/h1-3H,4-7H2 |
| Standard InChI Key | HUZRDLIPCFTNIF-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O |
| Canonical SMILES | C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Nomenclature
The compound’s systematic IUPAC name, 1-azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione, reflects its intricate tricyclic structure. The "aza" prefix denotes the replacement of a carbon atom with nitrogen, while the "dione" suffix indicates the presence of two ketone groups. The bicyclo descriptor [6.4.1.04,13] specifies the arrangement of the three fused rings: a 6-membered ring, a 4-membered ring, and a 1-membered bridge.
Molecular Formula and Weight
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Molecular Formula: C₁₂H₁₁NO₂
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Molecular Weight: 201.22 g/mol.
Structural Characteristics
The compound’s core consists of a 13-membered tricyclic system with conjugated double bonds and a nitrogen atom at position 1. The ketone groups at positions 9 and 12 introduce polarity, influencing its reactivity and solubility.
Synthesis and Reaction Parameters
Synthetic Pathways
The synthesis of 1-azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione involves advanced cyclization strategies. Key steps include:
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Ring Formation: Intramolecular cyclization of precursor molecules under controlled conditions.
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Functional Group Introduction: Oxidation reactions to install the ketone groups.
Optimization Conditions
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Solvent: Toluene is commonly used due to its high boiling point and ability to stabilize reactive intermediates.
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Temperature: Reactions typically proceed at elevated temperatures (80–120°C) to overcome kinetic barriers.
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Catalysts: Lewis acids such as aluminum chloride may facilitate cyclization.
Physicochemical Properties
Physical State and Solubility
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State: Crystalline solid at room temperature.
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) and sparingly soluble in water.
Stability
The compound is sensitive to light and moisture, requiring storage under inert conditions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Peaks between δ 6.5–7.5 ppm correspond to aromatic protons in the conjugated triene system.
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¹³C NMR: Signals at δ 180–190 ppm confirm the presence of ketone groups.
High-Resolution Mass Spectrometry (HRMS)
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Observed [M+H]⁺: 202.0967 (theoretical: 202.0964), confirming the molecular formula.
Infrared (IR) Spectroscopy
Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets.
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Derivatization: Explore modifications to enhance solubility and bioactivity.
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Scalable Synthesis: Develop cost-effective routes for industrial applications.
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